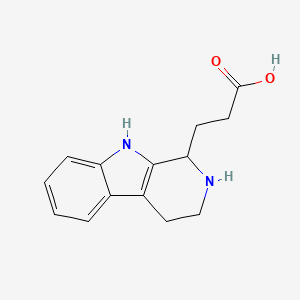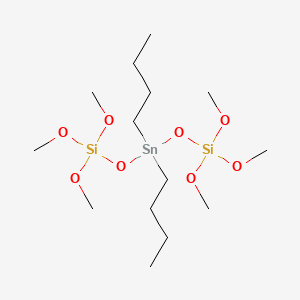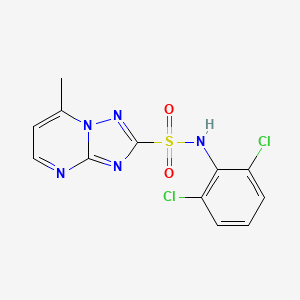
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5-methyl- is a chemical compound known for its applications in various fields, particularly in agriculture as a herbicide. This compound is part of the triazolopyrimidine family, which is characterized by its unique structure that includes a triazole ring fused to a pyrimidine ring. The presence of the sulfonamide group and the dichlorophenyl and methyl substituents further enhances its chemical properties and effectiveness.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5-methyl- typically involves the condensation of 5-alkoxy-1,2,4-triazolo(1,5-c)pyrimidine-2-sulfonyl halides with ortho-substituted N-trialkylsilylanilines . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as methanol and specific temperature and pressure settings to optimize the yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is scaled up to accommodate the production demands, and additional steps may be included to purify the final product. The use of advanced equipment and technology ensures the consistency and quality of the compound produced.
化学反应分析
Types of Reactions
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can undergo reduction reactions, where it gains electrons or hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups.
科学研究应用
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is widely used as a herbicide in agriculture, providing effective control of unwanted vegetation.
作用机制
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5-methyl- involves its interaction with specific molecular targets and pathways. In the context of its herbicidal activity, the compound inhibits key enzymes involved in plant growth and development, leading to the death of the targeted plants. The presence of the sulfonamide group and the dichlorophenyl substituent enhances its binding affinity and effectiveness.
相似化合物的比较
Similar Compounds
- N-(2,6-dichlorophenyl)-5-chloro-7-methoxy-1,2,4-triazolo(1,5-c)pyrimidine-2-sulfonamide
- 5-Fluoromethyl-1,2,4-triazolo(1,5-A)-pyrimidines
- N-aryl(1,2,4)triazolo(1,5-a)pyrazine-2-sulfonamide
Uniqueness
Compared to similar compounds, (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5-methyl- stands out due to its specific substituents, which enhance its chemical stability and biological activity. The presence of the dichlorophenyl and methyl groups provides unique properties that make it more effective as a herbicide and potentially useful in other applications.
属性
CAS 编号 |
98967-26-1 |
|---|---|
分子式 |
C12H9Cl2N5O2S |
分子量 |
358.2 g/mol |
IUPAC 名称 |
N-(2,6-dichlorophenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C12H9Cl2N5O2S/c1-7-5-6-15-11-16-12(17-19(7)11)22(20,21)18-10-8(13)3-2-4-9(10)14/h2-6,18H,1H3 |
InChI 键 |
VLVFFSWXMFWDLS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=NC2=NC(=NN12)S(=O)(=O)NC3=C(C=CC=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



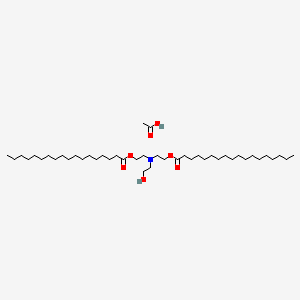
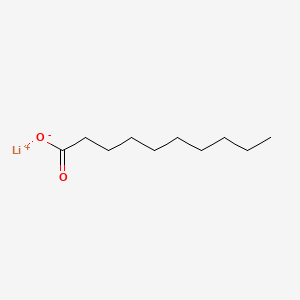
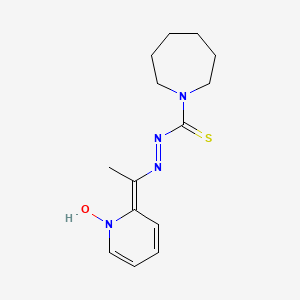

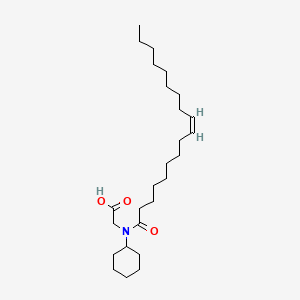

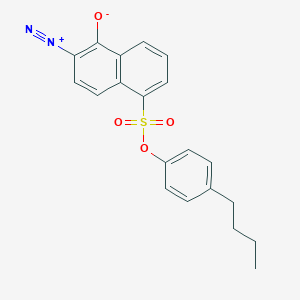
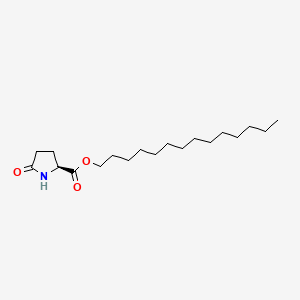

![4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide](/img/structure/B12677594.png)
